N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, a nitrobenzene group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-benzoyl-4-chlorophenylamine: This intermediate is prepared by reacting 2-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: Finally, the nitrated intermediate is reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in the formation of N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. Additionally, the nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
N-(2-BENZOYL-4-CHLOROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE: Similar structure but lacks the nitro and sulfonamide groups.
N-(2-BENZOYL-4-CHLOROPHENYL)-2-NITROBENZAMIDE: Similar structure but lacks the sulfonamide group.
N-(2-BENZOYL-4-CHLOROPHENYL)-4-CHLOROBENZAMIDE: Similar structure but lacks the nitro and sulfonamide groups.
Properties
Molecular Formula |
C19H13ClN2O5S |
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Molecular Weight |
416.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H13ClN2O5S/c20-14-6-11-18(17(12-14)19(23)13-4-2-1-3-5-13)21-28(26,27)16-9-7-15(8-10-16)22(24)25/h1-12,21H |
InChI Key |
BXMCFGQHHTULNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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